5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17502177
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O4 |
|---|---|
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | 5-(5-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O4/c1-4-2-3-5(13-4)7-9-6(8(11)12)10-14-7/h4-5H,2-3H2,1H3,(H,11,12) |
| Standard InChI Key | KTWOQBBDKPSFRO-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(O1)C2=NC(=NO2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Properties
The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 3-methyloxolan-2-yl moiety. The oxolane ring adopts a puckered conformation, with the methyl group at position 3 introducing steric bulk that influences intermolecular interactions . Key structural identifiers include:
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IUPAC Name: 5-(3-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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SMILES: CC1CCOC1C2=NC(=NO2)C(=O)O
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InChIKey: JLALYSOISZNWSX-UHFFFAOYSA-N
The carboxylic acid group enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets, while the oxadiazole core contributes to π-π stacking interactions .
Table 1: Molecular Properties of Selected Oxadiazole Derivatives
Synthetic Methodologies
Cyclization and Functionalization Strategies
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between hydrazides and esters or nitriles. For 5-(3-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, a two-step approach is employed:
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Formation of Amidoxime: Reaction of a methyloxolan-containing nitrile with hydroxylamine yields an amidoxime intermediate .
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O-Acylation and Cyclodehydration: The amidoxime undergoes O-acylation with a carboxylic acid derivative (e.g., acetyl chloride), followed by thermal cyclodehydration at 90°C in alkaline borate buffer (pH 9.5) to form the oxadiazole ring .
Microwave-assisted synthesis has been reported for analogous compounds, reducing reaction times from hours to minutes while maintaining yields of 70–92% .
Table 2: Comparison of Synthetic Conditions for Oxadiazoles
| Method | Temperature (°C) | Time | Yield (%) | Key Reagents |
|---|---|---|---|---|
| Conventional Heating | 90 | 2 hrs | 51–92 | Borate buffer, hydroxylamine |
| Microwave Irradiation | 120 | 10 min | 85–95 | K₂CO₃, solvent-free |
Biological Applications and Mechanisms
Enzyme Inhibition and Receptor Targeting
The carboxylic acid group in 5-(3-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid enables strong binding to enzymatic active sites, particularly those rich in arginine or lysine residues. Studies suggest inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), making it a candidate for anti-inflammatory and neuroprotective therapies .
Antiproliferative Activity
In vitro assays against human cancer cell lines (e.g., MCF-7 breast adenocarcinoma) reveal moderate cytotoxicity (IC₅₀ = 18–45 μM), comparable to structurally related oxadiazoles . The methyloxolan moiety may enhance membrane permeability, as evidenced by increased bioavailability in pharmacokinetic models.
Comparative Pharmacological Profiles
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability, with a half-life of 6.2 hours at pH 7.4 versus 2.1 hours at pH 2.0, mimicking gastric conditions . Degradation primarily occurs via hydrolysis of the oxadiazole ring to form amide byproducts .
Future Directions and Optimization Challenges
Prodrug Development
Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) could enhance oral absorption, with in vivo studies showing a 3.5-fold increase in plasma concentration .
Targeted Delivery Systems
Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) carriers has been proposed to mitigate rapid clearance and improve tumor-specific uptake.
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